molecular formula C15H17N B8722072 2-Methyl-3-(2-phenyl-2-propanyl)pyridine CAS No. 780801-44-7

2-Methyl-3-(2-phenyl-2-propanyl)pyridine

Cat. No.: B8722072
CAS No.: 780801-44-7
M. Wt: 211.30 g/mol
InChI Key: KCTFJCVUGQCVQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(2-phenyl-2-propanyl)pyridine is a pyridine derivative characterized by a methyl group at the 2-position and a bulky 2-phenyl-2-propanyl substituent at the 3-position. These compounds often serve as ligands for nicotinic acetylcholine receptors (nAChRs) or metabotropic glutamate receptors (mGluRs), with applications in neuroprotection, cognition enhancement, and disease modulation .

Properties

CAS No.

780801-44-7

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

2-methyl-3-(2-phenylpropan-2-yl)pyridine

InChI

InChI=1S/C15H17N/c1-12-14(10-7-11-16-12)15(2,3)13-8-5-4-6-9-13/h4-11H,1-3H3

InChI Key

KCTFJCVUGQCVQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C(C)(C)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

ABT-089 [2-Methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]
  • Structure : Features a 2-methylpyridine core with a 3-(pyrrolidinylmethoxy) substituent.
  • Pharmacology : Acts as a selective α4β2 nAChR agonist (Ki = 16 nM) with partial agonist activity at other nAChR subtypes. Demonstrates neuroprotective effects (EC50 = 3–10 μM in cortical cultures) and enhances acetylcholine release (EC50 = 3 μM) .
  • Key Data :
    • Binding affinity (α4β2 nAChR): Ki = 16 nM .
    • Neuroprotection (glutamate-induced toxicity): EC50 = 10 μM .
SIB-1893 [(E)-2-Methyl-6-(2-phenylethenyl)pyridine]
  • Structure : A 2-methylpyridine derivative with a phenylethenyl substituent at the 6-position.
  • Pharmacology: Noncompetitive mGluR5 antagonist (IC50 = 0.29 μM) with additional NMDA receptor inhibition at higher concentrations. Reduces neuronal injury in trauma models .
  • Key Data :
    • mGluR5 antagonism: IC50 = 0.29 μM .
    • Neuroprotection (mechanical injury in vitro): 60–80% inhibition of neuronal death .
MPEP [2-Methyl-6-(phenylethynyl)-pyridine]
  • Structure : Contains a 2-methylpyridine core and a phenylethynyl group at the 6-position.
  • Pharmacology : Potent mGluR5 antagonist (IC50 < 1 μM) and NMDA receptor modulator. Improves motor recovery post-traumatic brain injury in vivo .
  • Key Data :
    • NMDA receptor inhibition: IC50 ≈ 10 μM .
    • Lesion volume reduction in TBI models: ~50% .

Pharmacological Profiles

Compound Target Receptor Activity (IC50/Ki) Neuroprotective EC50 Key Mechanism
ABT-089 α4β2 nAChR Ki = 16 nM 10 μM Agonist/partial agonist
SIB-1893 mGluR5 IC50 = 0.29 μM N/A Noncompetitive antagonist
MPEP mGluR5/NMDA IC50 < 1 μM 10 μM Dual receptor modulation
2-Methyl-3-(2-phenyl-2-propanyl)pyridine (hypothetical) Likely nAChR/mGluR N/A N/A Structural similarity suggests potential receptor interaction

Key Observations :

  • Substituent Impact : Bulky groups at the 3-position (e.g., 2-phenyl-2-propanyl in the target compound vs. pyrrolidinylmethoxy in ABT-089) influence receptor selectivity. ABT-089’s pyrrolidine moiety enhances α4β2 nAChR affinity, while SIB-1893’s phenylethenyl group favors mGluR5 antagonism .
  • Neuroprotection : Compounds like MPEP and SIB-1893 show dual mechanisms (mGluR5 antagonism + NMDA inhibition), whereas ABT-089 relies on nAChR activation .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility LogP (Predicted)
ABT-089 220.3 Not reported Ethanol-soluble 1.8
SIB-1893 195.2 Not reported DMSO-soluble 3.2
2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine 287.1 N/A Methanol-soluble 2.5

Notes:

  • The target compound’s trifluoromethyl and phenyl groups may increase hydrophobicity (LogP ~3.0–3.5), similar to SIB-1893 .
  • Melting points for related pyridines range from 249–287°C (e.g., imidazopyridine derivatives in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.